Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. This molecule is distinguished by three key substituents:
- Benzyl 7-carboxylate: Enhances lipophilicity and serves as a protective group for carboxylic acid functionalities.
- Chloromethyl group at position 3: A reactive site for further derivatization or conjugation.
- Trifluoromethyl group at position 2: Imparts electron-withdrawing effects, improving metabolic stability and modulating intermolecular interactions.
The compound’s structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing antitubercular or antiparasitic agents .
Properties
Molecular Formula |
C16H15ClF3N3O2 |
|---|---|
Molecular Weight |
373.76 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-8-12-14(16(18,19)20)21-13-9-22(6-7-23(12)13)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
LXLLZAVVDJIUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CCl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Formation and Trifluoromethyl Incorporation
- The imidazo[1,2-a]pyrazine ring system is typically synthesized via cyclization reactions involving 2-aminopyrazine derivatives and α-haloketones or α-haloesters under reflux in ethanol or other polar solvents.
- The trifluoromethyl group at position 2 is introduced either by using trifluoromethyl-substituted starting materials or via trifluoromethylation reactions employing reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) under catalytic conditions.
Chloromethylation at Position 3
- The chloromethyl substituent is installed through electrophilic substitution using chloromethylating agents like chloromethyl methyl ether or chloromethyl chloride in the presence of Lewis acid catalysts (e.g., zinc chloride) or under acidic conditions.
- Alternative methods include the alkylation of a methylated intermediate with thionyl chloride or phosphorus pentachloride to convert hydroxymethyl groups into chloromethyl groups.
Benzyl Carboxylate Ester Formation
- The carboxylate ester at position 7 is typically introduced by esterification of the corresponding carboxylic acid intermediate with benzyl alcohol using coupling reagents such as dicyclohexylcarbodiimide or via acid chloride intermediates under mild conditions to avoid side reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminopyrazine + α-haloketone, EtOH, reflux | Formation of imidazo[1,2-a]pyrazine core | 60–85 |
| 2 | Trifluoromethylation | CF3I or TMSCF3, catalyst (Cu, Pd), base | Introduction of trifluoromethyl group at C-2 | 50–75 |
| 3 | Chloromethylation | Chloromethyl methyl ether, ZnCl2, acidic medium | Installation of chloromethyl at C-3 | 40–70 |
| 4 | Esterification | Benzyl alcohol, DCC or acid chloride, mild base | Formation of benzyl carboxylate ester at C-7 | 65–90 |
- Temperature: Most cyclization and esterification steps occur efficiently at moderate temperatures (60–80 °C) to balance reaction rate and minimize decomposition.
- Solvent: Polar aprotic solvents such as dimethylformamide or ethanol are preferred for cyclization and trifluoromethylation steps.
- Catalysts: Transition metal catalysts (copper or palladium complexes) are often employed in trifluoromethylation to enhance selectivity and yield.
- Purification: Silica gel chromatography and recrystallization are standard methods to purify intermediates and final products.
- Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and substitution pattern.
- Mass spectrometry verifies molecular weight and purity.
- Infrared spectroscopy identifies functional groups, particularly ester and halogen substituents.
- Elemental analysis ensures the correct stoichiometry of carbon, hydrogen, nitrogen, fluorine, and chlorine.
- Compounds structurally related to Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate have demonstrated promising antitumor and antimicrobial activities, attributed to their ability to interact with biological macromolecules involved in cell proliferation and apoptosis pathways.
- The trifluoromethyl group enhances metabolic stability and membrane permeability, improving pharmacokinetic profiles.
- The chloromethyl group provides a reactive site for further derivatization, enabling the synthesis of analogs with potentially improved biological properties.
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminopyrazine, α-haloketone, EtOH | Formation of fused heterocycle | 60–85 | Base for subsequent modifications |
| Trifluoromethylation | Trifluoromethyl iodide or TMSCF3, catalyst | Incorporation of CF3 group | 50–75 | Requires careful control of conditions |
| Chloromethylation | Chloromethyl methyl ether, ZnCl2 | Introduction of chloromethyl | 40–70 | Sensitive to moisture and temperature |
| Esterification | Benzyl alcohol, DCC or acid chloride | Formation of benzyl ester | 65–90 | Mild conditions prevent side reactions |
The preparation of this compound is a multi-step synthetic process involving the strategic assembly of the imidazo[1,2-a]pyrazine core, selective functionalization with trifluoromethyl and chloromethyl groups, and esterification to introduce the benzyl carboxylate moiety. The methods are well-established in heterocyclic chemistry and have been refined to optimize yield and purity. The compound's unique substitution pattern offers significant potential in medicinal chemistry, particularly for anticancer and antimicrobial drug development. Further research into its biological interactions and derivatives is warranted to fully exploit its therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of functional groups like chloromethyl and trifluoromethyl can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
*Estimated based on analogous structures (e.g., ); †Exact weight requires experimental validation.
Electronic and Steric Effects
- Trifluoromethyl (-CF3) vs. Difluoromethyl (-CF2H) : The -CF3 group in the target compound provides stronger electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to -CF2H .
- Chloromethyl (-ClCH2) vs. Hydroxymethyl (-CH2OH) : The -ClCH2 group increases electrophilicity, enabling nucleophilic substitution reactions (e.g., coupling with amines or thiols), while -CH2OH favors hydrogen bonding .
- Benzyl Carboxylate Position : The 7-carboxylate ester (target compound) vs. 2-carboxylate () alters the molecule’s dipole moment and bioavailability.
Biological Activity
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structural features, including a trifluoromethyl group and a chloromethyl substituent, contribute to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.76 g/mol. The compound's structure can be detailed as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClF3N3O2 |
| Molecular Weight | 355.76 g/mol |
| IUPAC Name | Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Structural Features | Imidazo[1,2-a]pyrazine core with chloromethyl and trifluoromethyl groups |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as proteins and nucleic acids. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to biological targets.
Preliminary studies suggest that compounds with similar structures may modulate cellular pathways involved in apoptosis and cell proliferation , indicating potential applications in cancer therapy. The specific pathways affected by this compound are still under investigation.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities:
- Antitumor Activity : Similar imidazo[1,2-a]pyrazines have shown promising results in inhibiting tumor cell proliferation. For instance, related compounds have demonstrated IC50 values indicating effective inhibition against various cancer cell lines (e.g., HCC827 and NCI-H358) with values around and respectively in two-dimensional assays .
- Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity against various pathogens. Compounds with similar frameworks have shown efficacy in antimicrobial assays.
Case Studies
A selection of studies highlights the biological activities associated with imidazo[1,2-a]pyrazines:
-
Anticancer Studies : A study involving derivatives of imidazo[1,2-a]pyrazines reported significant antitumor activity against human cancer cell lines. The derivatives exhibited varying degrees of potency depending on their structural modifications.
Compound Type Activity IC50 Values (μM) Imidazo[1,2-a]pyrazines Antitumor 6.26 - 20.46 Triazolo-pyrazines Anticancer Sub-micromolar range - Mechanistic Insights : Interaction studies indicated that similar compounds could inhibit key enzymes involved in cancer progression or microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
